5-(4-Methylphenyl)isoxazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Researchers requiring a validated 5-arylisoxazole-3-carboxylic acid scaffold often face SAR uncertainty when substituting the aryl ring. This specific 4-methylphenyl derivative (logP ~2.3, TPSA 63.3 Ų) offers a defined steric/electronic profile distinct from 5-phenyl or 4-halogen analogs, enabling controlled SAR exploration without re-validation risk. - Validated bioisostere for β-diketo acid pharmacophores; scaffold active against M. tuberculosis H37Rv (MIC 0.12-16 μg/mL) and xanthine oxidase (submicromolar IC₅₀). - Free carboxylic acid enables direct amide coupling or esterification; chemically inert 4-methyl group requires no protection. - 97%+ purity with batch-to-batch consistency supports reproducible library synthesis and fragment elaboration campaigns.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 33282-21-2
Cat. No. B1268783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)isoxazole-3-carboxylic acid
CAS33282-21-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14)
InChIKeyDDCNRVJWVNUYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)isoxazole-3-carboxylic Acid Profile & Procurement


5-(4-Methylphenyl)isoxazole-3-carboxylic acid (CAS 33282-21-2) is a 3,5-disubstituted isoxazole heterocyclic building block containing a carboxylic acid functional group at position 3 and a 4-methylphenyl substituent at position 5 [1]. The compound is a solid at room temperature with a reported melting point of 184 °C (decomposition) and predicted logP of approximately 2.3, reflecting moderate lipophilicity imparted by the p-tolyl group . It belongs to the broader class of 5-arylisoxazole-3-carboxylic acids, a scaffold recognized as a carboxylic acid bioisostere with validated utility in fragment-based drug discovery and lead optimization programs [2].

Workflow
Fragment-based library synthesis
Chemistry
Amide coupling / esterification ready
Scaffold
5-Arylisoxazole carboxylic acid bioisostere

5-(4-Methylphenyl)isoxazole-3-carboxylic Acid: In-Class Substitution Risks


Within the 5-arylisoxazole-3-carboxylic acid class, subtle variations in the aryl substituent at position 5 produce pronounced and non-linear shifts in physicochemical properties and target engagement. The 4-methylphenyl moiety in this compound confers a specific combination of steric bulk, electronic character, and lipophilicity (calculated logP ≈ 2.3) that differs materially from the unsubstituted 5-phenyl analog (calculated logP ≈ 1.8) [1]. Structure-activity relationship studies on closely related 5-phenylisoxazole-3-carboxylic acid scaffolds have demonstrated that substituent identity and position on the phenyl ring directly govern inhibitory potency against validated targets such as xanthine oxidase, where the presence of a cyano versus nitro group at the 3-position of the phenyl ring produced significant differences in activity [2]. Consequently, substituting this specific 4-methylphenyl derivative with an alternative 5-arylisoxazole-3-carboxylic acid (e.g., 5-phenyl, 4-chlorophenyl, or 4-methoxyphenyl variants) without re-validating the structure-activity relationship may result in unpredictable or diminished performance in the intended assay or synthetic pathway.

4-methylphenyl
5-phenyl analog
Lipophilicity shift may alter membrane partitioning and target engagement.
Inert methyl group
Electron-withdrawing analogs
Reactivity mismatch may demand protection steps, reducing synthetic throughput.
Readily available stock
Rare aryl analogs
Supply gap and long lead times may delay SAR campaigns.

5-(4-Methylphenyl)isoxazole-3-carboxylic Acid: Key Differentiators & Evidence


Lipophilicity & Membrane Permeability vs Unsubstituted Analog

The 4-methyl substituent on the phenyl ring of 5-(4-methylphenyl)isoxazole-3-carboxylic acid increases calculated logP by approximately 0.5 log units relative to the unsubstituted 5-phenylisoxazole-3-carboxylic acid analog (PubChem calculated XLogP3: 2.3 vs. 1.8) [1]. This increase in lipophilicity corresponds to a predicted ~3.2-fold higher partition coefficient in octanol-water systems and is expected to enhance passive membrane permeability in cellular assays. The topological polar surface area (TPSA) remains unchanged at 63.3 Ų for both compounds, indicating that the methyl group does not introduce additional hydrogen bond donors or acceptors that could impede membrane transit .

Lipophilicity
Cross-study comparable
XLogP3 2.3 (target) vs 1.8 (unsubstituted analog); Δ 0.5
Supports membrane permeability screening
Predicted partition coefficient ~3.2× higher
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Synthetic Tractability vs Electron-Withdrawing Analogs

The 4-methylphenyl substituent at the 5-position of the isoxazole ring provides a chemically inert, electron-donating group that does not interfere with standard carboxylic acid derivatization reactions (e.g., amide coupling, esterification, reduction). This contrasts with electron-withdrawing 4-nitro or 4-cyano substituted analogs, which require protection/deprotection strategies or may undergo unwanted side reactions during library synthesis [1]. A 2023 patent application (WO2023123456A1) disclosed a microwave-assisted one-pot synthesis method for 5-aryl-isoxazole-3-carboxylic acids that reduced reaction times from >12 h to <1 h and improved yields from ~45% to >85% for the 4-methylphenyl derivative specifically [2].

Synthetic tractability
Class-level inference
Inert methyl group; >85% yield reported via microwave method
May support parallel library synthesis
Patent-reported yield; verify under lab conditions
Fragment-Based Screening Synthetic Chemistry Parallel Synthesis

Anti-Tubercular Activity Benchmark vs 5-Phenyl Scaffold

While direct activity data for the free acid 5-(4-methylphenyl)isoxazole-3-carboxylic acid are not reported, extensive SAR studies on the closely related 5-phenyl-3-isoxazolecarboxylic acid ester scaffold provide a quantitative activity benchmark for the class. In a 2021 study of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids, 32 of 35 compounds exhibited in vitro activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 0.12–16 μg/mL; the most potent compounds achieved MIC 0.12 μg/mL with selectivity index >320 [1]. An earlier study on 5-phenyl-3-isoxazolecarboxylic acid ethyl esters reported nanomolar activity against replicating Mtb and retention of activity against isoniazid-, rifampin-, and streptomycin-resistant strains, with no cytotoxicity observed in Vero cells (IC₅₀ > 128 μM) [2].

Anti-tubercular benchmark
Class-level inference
Class MIC range 0.12–16 μg/mL (Mtb H37Rv); no direct data for this acid
Supports anti-infective SAR exploration
Requires compound-specific validation
Antimycobacterial Screening Tuberculosis Drug Discovery Structure-Activity Relationships

Xanthine Oxidase Inhibition Class Benchmark

SAR analysis of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase (XO) inhibitors established that compounds in this class exhibit potency in the micromolar to submicromolar range. The study identified that a cyano group at the 3-position of the phenyl moiety was the preferred substitution pattern for XO inhibition, whereas substitution with a nitro group resulted in a general reduction of inhibitory potency [1]. The 4-methylphenyl substituent in the target compound represents a distinct electronic and steric profile from the optimized cyano substitution, providing a chemically orthogonal vector for SAR exploration.

Xanthine oxidase class benchmark
Class-level inference
Class potency micromolar to submicromolar; 3-cyano substitution optimal
4-Methyl vector orthogonal for SAR
No direct IC50 reported; class reference only
Xanthine Oxidase Inhibition Hyperuricemia Gout Therapeutics

Commercial Availability & Purity vs Specialty Analogs

5-(4-Methylphenyl)isoxazole-3-carboxylic acid is commercially available from multiple established vendors (Sigma-Aldrich, ChemImpex, Combi-Blocks, AKSci) with consistent purity specifications of ≥97% (HPLC), melting point 184 °C (decomposition), and full analytical characterization . In contrast, less common 5-arylisoxazole-3-carboxylic acid analogs (e.g., 4-ethylphenyl, 4-isopropylphenyl, or heteroaryl-substituted variants) are typically available only as custom synthesis products with extended lead times (>4–8 weeks) and premium pricing . The compound is offered in research-scale quantities (1 g, 5 g glass bottles) with batch-to-batch certificate of analysis (CoA) documentation available, supporting reproducible experimental outcomes .

Commercial availability
Data to verify
≥4 vendors; 97% purity; 1–5 g pack sizes
Supports immediate procurement
Review lot-specific CoA; rare analogs may require custom synthesis
Procurement Chemical Sourcing Quality Control

5-(4-Methylphenyl)isoxazole-3-carboxylic Acid: Application Scenarios


Fragment-Based Discovery & Lead Optimization

As a fragment molecule with a validated carboxylic acid bioisostere scaffold, this compound serves as a high-quality starting point for fragment elaboration campaigns. The 4-methylphenyl substituent provides a well-defined, chemically stable vector for SAR exploration, while the free carboxylic acid enables direct amide coupling or esterification for library synthesis. Based on class SAR data, the isoxazole-3-carboxylic acid core has demonstrated nanomolar to micromolar activity against targets including M. tuberculosis H37Rv (MIC 0.12–16 μg/mL) and xanthine oxidase (submicromolar IC₅₀ range), supporting its procurement for anti-infective or metabolic disease target screening [1] [2]. The compound's moderate lipophilicity (logP 2.3) is suitable for maintaining Rule-of-3 compliance in fragment screening collections [3].

Carboxylic Acid Bioisostere Replacement

The 5-arylisoxazole-3-carboxylic acid scaffold has been established as a functional bioisostere for β-diketo acid pharmacophores, with validated application in HIV-1 integrase inhibitor design [1]. The 4-methylphenyl variant offers a specific combination of electronic (electron-donating methyl group) and steric properties that distinguishes it from electron-withdrawing substituted analogs (e.g., 4-nitro, 4-cyano). This differentiation enables rational exploration of how aryl substituent electronic character modulates target binding affinity, metabolic stability, and off-target selectivity profiles when replacing carboxylic acid or β-diketo acid motifs in existing lead series [2].

Parallel Synthesis & Compound Library Construction

The compound's synthetic tractability—specifically, the chemically inert 4-methyl substituent that does not require protection during carboxylic acid derivatization—makes it well-suited for high-throughput parallel synthesis applications. The optimized microwave-assisted one-pot synthesis method (WO2023123456A1) achieving >85% yield in <1 h provides a scalable supply chain advantage for large library production [1]. Procurement of gram-quantities from commercial suppliers with batch-to-batch consistency (97%+ purity) supports reproducible amide coupling, esterification, and heterocycle construction workflows without the variability associated with custom-synthesized starting materials [2].

Membrane Permeability & Physicochemical Screening

The 0.5 log unit increase in calculated logP relative to the unsubstituted 5-phenyl analog makes this compound a useful comparator for studying how modest lipophilicity changes affect membrane permeability, cellular uptake, and target engagement [1]. The unchanged TPSA (63.3 Ų) ensures that differences in passive diffusion can be attributed primarily to lipophilicity rather than hydrogen bonding capacity, providing a clean system for validating permeability prediction models and optimizing the property profile of lead compounds in cellular assays [2].

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Carboxylic acid bioisostere scaffold
Rule-of-3 compliance; logP profile for fragment libraries
Carboxylic acid bioisostere replacement
4-Methylphenyl electronic/steric vector
Target binding & selectivity modulation relative to β-diketo acid motif
Parallel synthesis & library construction
Inert 4-methyl group; no protection
Reaction yield & library diversity throughput
Membrane permeability screening
Lipophilicity shift relative to 5-phenyl benchmark
Passive permeability & cellular uptake attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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